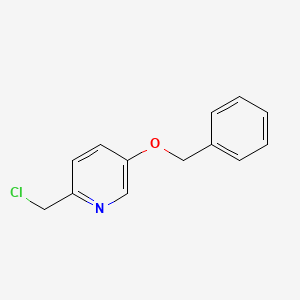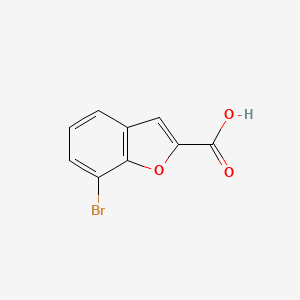
7-Bromobenzofuran-2-carboxylic acid
Vue d'ensemble
Description
7-Bromobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H5BrO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 7-Bromobenzofuran-2-carboxylic acid consists of a benzofuran ring substituted with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position . The molecular weight is 241.038 Da .Physical And Chemical Properties Analysis
7-Bromobenzofuran-2-carboxylic acid has a density of 1.8±0.1 g/cm3 . Its boiling point is 370.9±22.0 °C at 760 mmHg . The compound has a molar refractivity of 51.0±0.3 cm3, and its polar surface area is 50 Å2 .Applications De Recherche Scientifique
Synthesis and Characterization
7-Bromobenzofuran-2-carboxylic acid serves as a key intermediate for the synthesis of various compounds with potential biological activities. For instance, it has been utilized in the synthesis of 1-((5-bromobenzofuran-2-yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, showcasing antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021). Additionally, it has been involved in the formation of benzofuran aryl ureas and carbamates, indicating its versatility in creating biologically important molecules (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Medicinal Chemistry
7-Bromobenzofuran-2-carboxylic acid derivatives have been investigated for their potential as carbonic anhydrase inhibitors and antiproliferative agents against breast cancer. Specifically, benzofuran-containing carboxylic acid derivatives demonstrated submicromolar inhibitory activity against the hCA IX isoform, with selectivity over off-target isoforms. Compounds from this research have shown promising antiproliferative actions against human breast cancer cell lines, contributing to the development of new cancer therapies (Eldehna, Nocentini, Elsayed, Al-Warhi, Aljaeed, Alotaibi, Al-Sanea, Abdel‐Aziz, & Supuran, 2020).
Organic Synthesis Techniques
The compound has also been a cornerstone in the development of novel organic synthesis techniques, such as the use of Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification to create various 2-arylbenzofuran-3-carboxylic acids under microwave conditions. This method highlights the utility of 7-Bromobenzofuran-2-carboxylic acid in facilitating efficient and mild conditions for synthesizing complex molecules, including natural products like moracin M (Xu, Zhang, Wang, Wang, & Zou, 2015).
Novel Compound Development
Furthermore, 7-Bromobenzofuran-2-carboxylic acid has been instrumental in generating novel heterocyclic systems containing a partially hydrogenated spiro[isoquinoline-4,4'-(2H)-pyran] fragment, showcasing the chemical's role in advancing the synthesis of complex organic structures with potential therapeutic applications (Kisel, Kostyrko, Platonov, & Kovtunenko, 2002).
Safety And Hazards
7-Bromobenzofuran-2-carboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
7-bromo-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYANDYWSZSRSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591926 | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromobenzofuran-2-carboxylic acid | |
CAS RN |
550998-59-9 | |
| Record name | 7-Bromo-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550998-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


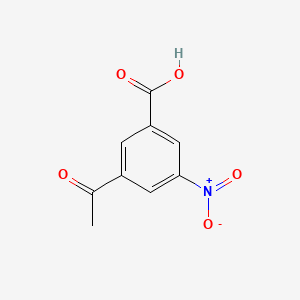
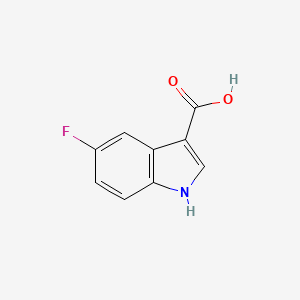
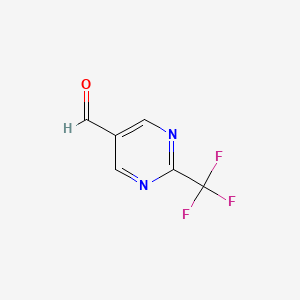
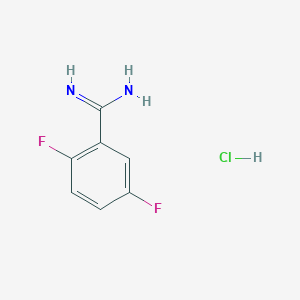
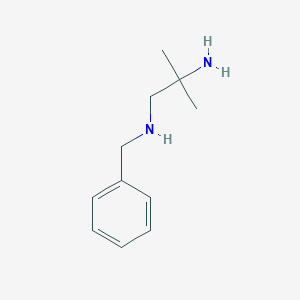
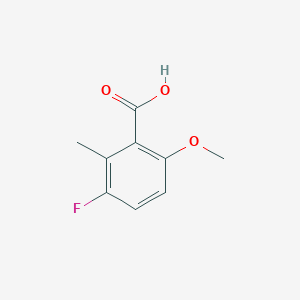
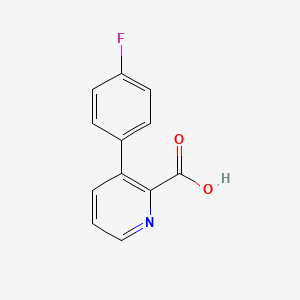
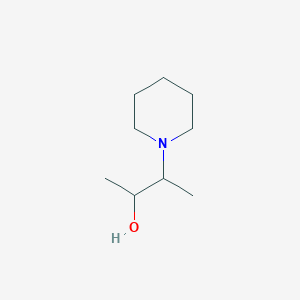
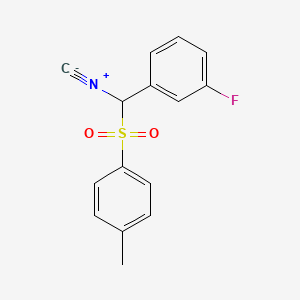

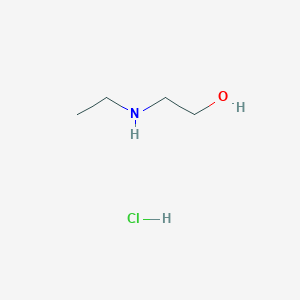
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

